
2-(1-(4-Phenylpiperazin-1-yl)ethyl)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of piperazine derivatives, which includes 2-(1-(4-Phenylpiperazin-1-yl)ethyl)pyrazine, involves several methods. These include the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrazine ring, which is a monocyclic aromatic ring with two nitrogen atoms in para position . This structure is further substituted with a phenylpiperazin-1-yl)ethyl group.Scientific Research Applications
Synthesis and Reactivity
The synthesis and chemical reactivity of pyrazine derivatives, including novel pyrrolo[1,2-a]pyrazine derivatives, have been a significant area of research. These studies involve the synthesis of heterocyclic compounds through reactions with hydrazine hydrate and other electrophilic reagents, yielding compounds characterized by various analytical techniques (Voievudskyi et al., 2016). Another focus is on the structure determination of pyrazine derivatives, correcting previously reported structures and establishing new ones through chemical reactions and X-ray crystallography (Brbot-Šaranović et al., 1992).
Green Synthesis Approaches
The green synthesis of pyrazine derivatives, such as Pyrano[2,3-c]-Pyrazoles, using solvent-free conditions emphasizes the importance of environmentally friendly chemical processes. These syntheses involve the reaction of ethyl acetoacetate, hydrazine hydrate, aldehydes, or ketones and malononitrile, highlighting a novel approach to synthesizing heterocyclic compounds (Al-Matar et al., 2010).
Biological Activity Potential
Research into novel thiadiazoles and thiazoles incorporating a pyrazole moiety for anticancer activity showcases the potential therapeutic applications of pyrazine derivatives. These studies involve the synthesis of novel derivatives and their pharmacological evaluation against various cancer cell lines, indicating the promising anticancer activity of these compounds (Gomha et al., 2014).
Antimicrobial Applications
The synthesis and evaluation of heterocyclic compounds containing a sulfonamido moiety for antibacterial use demonstrate the antimicrobial potential of pyrazine derivatives. These studies focus on synthesizing new compounds with high antibacterial activity against various bacterial strains, further emphasizing the relevance of pyrazine derivatives in developing new antimicrobial agents (Azab et al., 2013).
properties
IUPAC Name |
2-[1-(4-phenylpiperazin-1-yl)ethyl]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4/c1-14(16-13-17-7-8-18-16)19-9-11-20(12-10-19)15-5-3-2-4-6-15/h2-8,13-14H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGHYOXENAUXNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN=C1)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-2-yl)-1-((3-chlorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2670213.png)
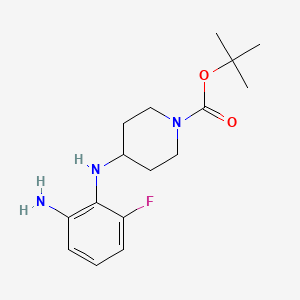

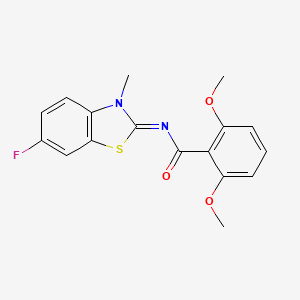
![2-(Pyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2670220.png)
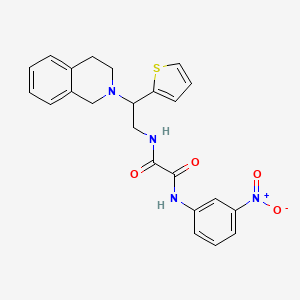
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2670223.png)
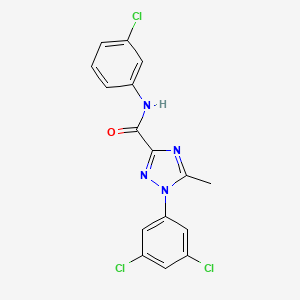
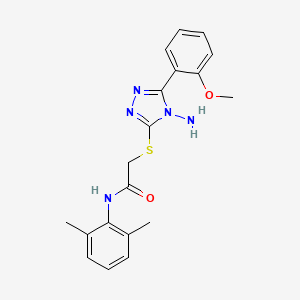
![N-[Cyano-(2-methoxyphenyl)methyl]-1-pentan-3-ylpyrazole-3-carboxamide](/img/structure/B2670229.png)
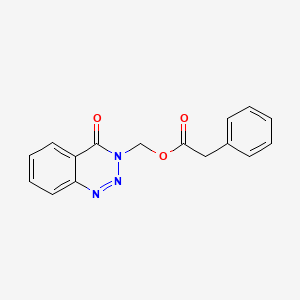

![N-[1-[4-(3,5-Dimethylpyrazol-1-yl)-3-fluorophenyl]ethyl]prop-2-enamide](/img/structure/B2670233.png)
![Lithium;8-bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2670236.png)